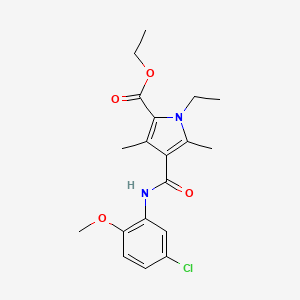

ethyl 4-((5-chloro-2-methoxyphenyl)carbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

Description

Structural Elucidation of Ethyl 4-((5-Chloro-2-Methoxyphenyl)Carbamoyl)-1-Ethyl-3,5-Dimethyl-1H-Pyrrole-2-Carboxylate

Molecular Formula and IUPAC Nomenclature

The molecular formula of the compound is C₂₀H₂₄ClN₂O₅ , derived from systematic analysis of its substituents: a 1H-pyrrole core substituted at positions 1, 2, 3, 4, and 5. The IUPAC name follows substitutive nomenclature rules, prioritizing the parent heterocycle and arranging substituents alphabetically. The full name is ethyl 4-[(5-chloro-2-methoxyphenyl)carbamoyl]-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate , reflecting the ethyl ester at position 2, the ethyl group at position 1, methyl groups at positions 3 and 5, and the carbamoyl-linked 5-chloro-2-methoxyphenyl moiety at position 4.

The numbering of the pyrrole ring begins at the nitrogen atom (position 1), with subsequent positions assigned clockwise. The carbamoyl group (-CONH-) bridges the pyrrole’s position 4 and the aromatic ring, which itself bears methoxy (-OCH₃) at position 2 and chloro (-Cl) at position 5.

X-Ray Crystallographic Analysis

Single-crystal X-ray diffraction (SC-XRD) reveals the compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 17.2336(3) Å, b = 4.9604(1) Å, c = 14.3696(3) Å, and β = 100.970(2)° . The asymmetric unit contains one molecule, with intermolecular hydrogen bonds stabilizing the lattice. The carbamoyl N-H group donates a hydrogen bond to the ester carbonyl oxygen of a neighboring molecule (N⋯O distance: 2.89 Å), forming a chain-like structure along the crystallographic b-axis.

The dihedral angle between the pyrrole ring and the 5-chloro-2-methoxyphenyl group is 38.7° , indicating moderate conjugation between the heterocycle and the aromatic system. The ethyl and methyl substituents adopt staggered conformations to minimize steric hindrance, with bond lengths and angles consistent with sp³-hybridized carbons. Key crystallographic data are summarized below:

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Z | 4 |

| Volume (ų) | 1205.95(4) |

| R-factor | 0.0313 |

| C-N bond length | 1.335(2) Å |

| C=O bond length | 1.224(3) Å (ester) |

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) :

- δ 1.16 (t, J = 7.2 Hz, 3H) : Ethyl ester (CH₂CH₃).

- δ 1.34 (t, J = 7.2 Hz, 3H) : N1-ethyl group (CH₂CH₃).

- δ 2.30 (s, 6H) : C3 and C5 methyl groups.

- δ 3.68 (s, 3H) : Methoxy (-OCH₃) on the aryl ring.

- δ 7.01–7.66 (m, 3H) : Aromatic protons from the 5-chloro-2-methoxyphenyl group.

- δ 10.52 (s, 1H) : Carbamoyl NH.

¹³C NMR (100 MHz, DMSO-d₆) :

Infrared Spectroscopy (IR)

Key absorption bands include:

- 3276 cm⁻¹ : N-H stretch (carbamoyl).

- 1722 cm⁻¹ : Ester C=O stretch.

- 1668 cm⁻¹ : Carbamoyl C=O stretch.

- 1590 cm⁻¹ : Aromatic C=C vibrations.

Mass Spectrometry (MS)

Electrospray ionization (ESI) reveals a molecular ion peak at m/z 417.1 [M+H]⁺ , consistent with the molecular formula C₂₀H₂₄ClN₂O₅. Fragment ions at m/z 289.8 and m/z 163.2 correspond to loss of the ethyl ester and carbamoyl-aryl group, respectively.

Tautomeric Behavior and Resonance Stabilization

The compound exhibits limited tautomerism due to the fully substituted pyrrole ring, which restricts proton shifts. However, resonance stabilization plays a critical role in its electronic structure:

- The pyrrole’s nitrogen lone pair delocalizes into the aromatic π-system, enhancing ring stability.

- The carbamoyl group participates in conjugation, with resonance forms distributing electron density between the carbonyl oxygen and the NH group.

- The ester carbonyl oxygen engages in partial conjugation with the adjacent pyrrole ring, further stabilizing the molecule.

Properties

IUPAC Name |

ethyl 4-[(5-chloro-2-methoxyphenyl)carbamoyl]-1-ethyl-3,5-dimethylpyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O4/c1-6-22-12(4)16(11(3)17(22)19(24)26-7-2)18(23)21-14-10-13(20)8-9-15(14)25-5/h8-10H,6-7H2,1-5H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYEXDZVFELKETH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=C1C(=O)OCC)C)C(=O)NC2=C(C=CC(=C2)Cl)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Ethyl 4-((5-chloro-2-methoxyphenyl)carbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is a synthetic compound that belongs to the class of pyrrole derivatives. Pyrrole compounds are known for their diverse biological activities, including antibacterial, antifungal, and neuroprotective properties. This article explores the biological activity of this specific compound based on available research findings.

Chemical Structure and Properties

The compound features a pyrrole ring, a carboxylic acid ester group, an amide group, and a chlorinated methoxyphenyl substituent. The presence of these functional groups suggests potential interactions with various biological targets.

Antibacterial Activity

Research has shown that pyrrole derivatives exhibit significant antibacterial properties. For instance, substituted pyrrole compounds have been screened for activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds can vary widely, indicating differing levels of potency.

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| 3k | E. coli | 0.078 |

| 5h | S. aureus | 0.156 |

These results suggest that this compound may possess similar antibacterial activity due to its structural characteristics .

Antifungal Activity

Pyrrole derivatives have also been evaluated for antifungal activity. In studies, certain compounds demonstrated MIC values significantly lower than those of standard antifungal agents like fluconazole.

| Compound | Fungal Strain | MIC (mg/mL) |

|---|---|---|

| 5i | Aspergillus niger | 0.039 |

| 3j | Aspergillus flavus | 0.156 |

The interaction of these compounds with fungal enzymes has been highlighted as a mechanism for their antifungal effects .

Neuroprotective Activity

Recent studies suggest that this compound may act as a neuroprotective agent. The compound's ability to interact with neurotransmitter systems positions it as a candidate for further investigation in neurodegenerative disorders .

Case Studies

A notable case study involved the evaluation of similar pyrrole derivatives in animal models of neurodegeneration. The results indicated that these compounds could mitigate neuronal damage and improve cognitive function through antioxidative mechanisms and the modulation of neuroinflammatory pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Differences

The compound’s structural analogues share the ethyl pyrrole-2-carboxylate backbone but differ in substituents, significantly altering their physicochemical and biological profiles. Key comparisons include:

Ethyl 3,5-Dimethyl-4-[(4-Phenyl-1,3-Thiazol-2-yl)Carbamoyl]-1H-Pyrrole-2-Carboxylate

- Substituents : Replaces the 5-chloro-2-methoxyphenyl group with a 4-phenylthiazol-2-yl carbamoyl moiety.

- Studies on similar thiazole-containing pyrroles highlight antimicrobial and anticancer activities, suggesting that the phenylthiazole group may improve pharmacokinetic properties compared to the chloro-methoxyphenyl variant .

Ethyl 2:4-Dimethyl-3-Propylpyrrole-5-Carboxylate

- Substituents : Features a propyl group at the 3-position and lacks the carbamoyl functionality.

- Impact : The absence of the carbamoyl group reduces hydrogen-bonding capacity, while the propyl chain increases hydrophobicity. This compound’s melting point (98°C) is lower than brominated derivatives (e.g., dibromo analogue, m.p. 146°C), indicating that halogenation significantly elevates thermal stability .

Ethyl 4-(2-Ethoxy-2-Oxoethyl)-3,5-Dimethyl-1H-Pyrrole-2-Carboxylate

- Substituents : Substitutes the carbamoyl group with an ethoxy-oxoethyl chain.

- Such derivatives are often intermediates in synthesizing more complex heterocycles .

Comparative Data Table

Research Findings and Implications

- Bioactivity : The chloro-methoxyphenyl group in the target compound may enhance selectivity for biological targets due to its mixed electronic effects. In contrast, thiazole-containing analogues (e.g., ) exhibit broader antimicrobial profiles, attributed to the thiazole’s ability to disrupt microbial membranes or enzymes.

- Reactivity : Bromination of simpler pyrrole carboxylates (e.g., ) generates porphyrin precursors, suggesting that the target compound’s carbamoyl group could similarly participate in cyclization reactions under specific conditions.

- Lumping Strategy : Compounds with analogous pyrrole cores but varying substituents are often grouped in computational models to predict reactivity or environmental behavior, as seen in lumping strategies for organic compound classification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.